molecular formula C22H15FN2O3 B5844890 N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide

Cat. No.: B5844890
M. Wt: 374.4 g/mol
InChI Key: NNOGUJRVUANIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide is a complex organic compound that features a phthalimide group, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide typically involves the following steps:

    Formation of the Phthalimide Group: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting benzoyl chloride with an amine in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

    Oxidation: Quinones, carboxylic acids, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The fluorophenyl and benzamide groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide
  • N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-fluorophenyl)benzamide
  • N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-chlorophenyl)benzamide

Uniqueness

N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(3-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-16-9-6-10-17(13-16)24(20(26)15-7-2-1-3-8-15)14-25-21(27)18-11-4-5-12-19(18)22(25)28/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOGUJRVUANIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(CN2C(=O)C3=CC=CC=C3C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.